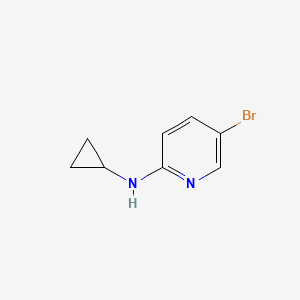

5-bromo-N-cyclopropylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKZPCOJFUVIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590225 | |

| Record name | 5-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-96-6 | |

| Record name | 5-Bromo-N-cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N-cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 5-bromo-N-cyclopropylpyridin-2-amine. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of organic chemistry to provide a predictive yet thorough resource.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉BrN₂ | - |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 885266-96-6 | [1] |

| Appearance | Solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | > 250 °C (Predicted) | Based on analogs[2] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) (Predicted) | General solubility of similar compounds |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for the preparation of substituted 2-aminopyridines. A plausible synthetic route involves the nucleophilic aromatic substitution of a dihalogenated pyridine or a Buchwald-Hartwig amination.

Predicted Synthetic Pathway

A likely synthetic approach involves the reaction of 2,5-dibromopyridine with cyclopropylamine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution makes this a feasible route.

Caption: Predicted synthesis of this compound.

Experimental Protocol (General for related compounds)

The following is a generalized protocol for the synthesis of N-substituted 2-aminopyridines, which can be adapted for this compound.

Materials:

-

2,5-Dibromopyridine

-

Cyclopropylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP or Xantphos)

-

Base (e.g., NaOtBu or K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the ligand (0.02-0.1 equivalents).

-

Add the anhydrous, degassed solvent.

-

Add the base (1.5-2.5 equivalents) and cyclopropylamine (1.1-1.5 equivalents).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chemical Reactivity

The this compound molecule possesses several reactive sites. The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for further functionalization of the pyridine ring[3][4]. The secondary amine can undergo N-alkylation or N-acylation reactions. The pyridine nitrogen can act as a base or a ligand in metal complexes.

Spectral Data (Predicted)

Detailed experimental spectral data for this compound is not widely available. The following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H (position 3) | 6.2 - 6.5 | d | |

| Pyridine H (position 4) | 7.3 - 7.6 | dd | |

| Pyridine H (position 6) | 7.9 - 8.2 | d | |

| NH | 5.0 - 6.5 | br s | Broad singlet, may exchange with D₂O |

| Cyclopropyl CH | 2.5 - 2.8 | m | |

| Cyclopropyl CH₂ | 0.5 - 1.0 | m |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 158 - 162 |

| Pyridine C3 | 105 - 110 |

| Pyridine C4 | 140 - 145 |

| Pyridine C5 | 108 - 112 |

| Pyridine C6 | 148 - 152 |

| Cyclopropyl CH | 23 - 28 |

| Cyclopropyl CH₂ | 6 - 10 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 213/215 | [M]⁺ | Molecular ion peak with bromine isotopic pattern. |

| 134 | [M - Br]⁺ | Loss of the bromine atom. |

| 172/174 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Potential Applications

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as kinase inhibitors and are being investigated for their potential in treating various diseases, including cancer and neglected tropical diseases[5][6]. The presence of a bromine atom and a cyclopropyl group on the aminopyridine scaffold of this compound makes it a valuable intermediate for the synthesis of more complex molecules for biological screening.

Logical Workflow Diagrams

General Synthetic and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 885266-96-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of 5-Bromo-N-cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-bromo-N-cyclopropylpyridin-2-amine (CAS No. 885266-96-6). Due to the limited availability of experimentally determined data, this document compiles known properties and provides predicted values for key physicochemical parameters. Furthermore, detailed, generalized experimental protocols for the synthesis and analysis of this compound are presented, derived from established methods for analogous 2-aminopyridine derivatives. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.

Introduction

This compound is a halogenated aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. The presence of the bromine atom provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The N-cyclopropyl substituent can influence the molecule's conformational rigidity and metabolic stability, which are important considerations in drug design. This guide summarizes the core physicochemical properties, and provides practical, adaptable protocols for its synthesis and characterization.

Physicochemical Characteristics

While specific experimentally determined physicochemical data for this compound is scarce in publicly available literature, the following table summarizes its basic properties and predicted values obtained from computational models. These predicted values offer valuable estimations for experimental design and method development.

| Property | Value | Source |

| CAS Number | 885266-96-6 | [1] |

| Molecular Formula | C₈H₉BrN₂ | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Predicted XlogP | ~1.8 | Estimated based on the closely related isomer 5-bromo-6-cyclopropylpyridin-2-amine[2] |

| Predicted Boiling Point | Not available | - |

| Predicted Melting Point | Not available | - |

| Predicted pKa | Not available | - |

| Predicted Solubility | Not available | - |

| Appearance | Solid (based on similar compounds) | General observation for similar small molecules |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years).[1] | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methodologies for structurally related compounds.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, and it represents a highly viable route for the synthesis of this compound from 2,5-dibromopyridine and cyclopropylamine.[3][4]

Reaction Scheme:

Materials and Reagents:

-

2,5-Dibromopyridine

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane as the solvent

-

Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., nitrogen or argon), combine 2,5-dibromopyridine (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Solvent and Reagents Addition: Add anhydrous toluene or dioxane to the flask. Stir the mixture for a few minutes to allow for the formation of the active catalyst.

-

Addition of Amine and Base: Add cyclopropylamine (1.1-1.5 equivalents) followed by the base (e.g., NaOtBu, 1.2-2.0 equivalents).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Analytical Protocols

A general reverse-phase HPLC method can be adapted for the purity assessment and quantification of this compound.[5][6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: A typical gradient could be 10-90% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (a common starting point for pyridines is around 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

-

Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject the sample and run the gradient method.

-

Data Analysis: The purity of the sample can be determined by calculating the peak area percentage.

NMR spectroscopy is essential for the structural confirmation of the synthesized compound. While experimental spectra are not available, predicted chemical shifts can guide the analysis. Online prediction tools can provide estimates for the proton (¹H) and carbon (¹³C) NMR spectra.[8][9]

Predicted ¹H NMR Spectral Regions:

-

Aromatic Protons (Pyridine Ring): Expected to appear in the region of δ 7.0-8.5 ppm. The bromine and amino substituents will influence the exact chemical shifts and coupling patterns.

-

Cyclopropyl Protons: The methine proton (CH) of the cyclopropyl group attached to the nitrogen will likely be downfield shifted. The methylene protons (CH₂) of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm.

-

Amine Proton (NH): A broad singlet is expected, with its chemical shift being dependent on the solvent and concentration.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.[10][11][12]

Expected Observations:

-

Molecular Ion Peak: Due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by 2 m/z units. For this compound, these would be expected at m/z 212 and 214 (for the nominal mass).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with an LC system). Acquire the mass spectrum using a suitable ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Buchwald-Hartwig amination.

Caption: Synthesis and purification workflow for this compound.

Analytical Workflow Diagram

This diagram outlines the typical analytical workflow for the characterization of the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties is limited, this guide provides a consolidated resource of its known characteristics and reliable predicted values. The detailed, adaptable protocols for its synthesis via Buchwald-Hartwig amination and its characterization by HPLC, NMR, and MS, offer a practical framework for researchers. The provided workflows and diagrams serve to streamline the experimental process for scientists and drug development professionals working with this and structurally related compounds. Further experimental investigation is warranted to definitively determine the key physicochemical parameters of this compound.

References

- 1. helixchrom.com [helixchrom.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. helixchrom.com [helixchrom.com]

- 7. helixchrom.com [helixchrom.com]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. Visualizer loader [nmrdb.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-bromo-N-cyclopropylpyridin-2-amine (CAS Number: 885266-96-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclopropylpyridin-2-amine is a substituted bromopyridine derivative that holds significant potential as a key building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structural features, including the reactive bromine atom and the cyclopropylamine moiety, make it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its anticipated applications in drug discovery, and a discussion of its potential role in modulating signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 885266-96-6 | |

| Molecular Formula | C₈H₉BrN₂ | |

| Molecular Weight | 213.08 g/mol | |

| Appearance | Off-white to yellow solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane (predicted) |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on established synthetic methodologies for analogous aminopyridines, a plausible and efficient synthesis can be proposed via a nucleophilic aromatic substitution reaction.

Plausible Synthetic Route: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the reaction of 2,5-dibromopyridine with cyclopropylamine. The greater electrophilicity of the C2 position in the pyridine ring, enhanced by the electron-withdrawing nature of the second bromine atom, should favor monosubstitution at this position.

Reaction Scheme:

Plausible Synthetic Pathway

Detailed Experimental Protocol (Proposed)

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene to the flask, followed by 2,5-dibromopyridine and cyclopropylamine.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Expected Characterization Data:

-

¹H NMR: Peaks corresponding to the cyclopropyl protons and the aromatic protons of the pyridine ring are expected.

-

¹³C NMR: Resonances for the eight distinct carbon atoms should be observable.

-

LC-MS: A major peak corresponding to the mass of the protonated molecule [M+H]⁺ should be detected.

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The bromine atom at the 5-position of this compound serves as a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Role as a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a 2-aminopyridine or a related heterocyclic core that interacts with the hinge region of the ATP-binding site of the kinase. The N-cyclopropyl group can provide favorable interactions within the binding pocket, potentially enhancing potency and selectivity. The bromine atom can be replaced with various aryl or heteroaryl groups to target specific kinases involved in disease pathways.

Suzuki Coupling Workflow

Potential Therapeutic Targets

Given the prevalence of the aminopyridine scaffold in drug discovery, derivatives of this compound could potentially be developed as inhibitors for a variety of protein families, including:

-

Protein Kinases: Involved in cell signaling, proliferation, and survival. Dysregulation of kinases is a hallmark of cancer.

-

G-protein Coupled Receptors (GPCRs): A large family of receptors involved in a wide range of physiological processes.

-

Ion Channels: Important targets for cardiovascular and neurological disorders.

Signaling Pathways and Logical Relationships

While no specific signaling pathway has been directly associated with this compound in the literature, its potential use as a scaffold for kinase inhibitors suggests a role in modulating key cellular signaling cascades implicated in cancer and other diseases.

For instance, if a derivative of this compound were to inhibit a receptor tyrosine kinase (RTK), it could block downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth, proliferation, and survival.

Potential Kinase Inhibition Pathway

Conclusion

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. While detailed experimental data on the compound itself is limited, its structural features and the well-established chemistry of related bromopyridines provide a strong foundation for its use in drug discovery and development. The plausible synthetic routes and potential applications outlined in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

An In-depth Technical Guide to 5-bromo-N-cyclopropylpyridin-2-amine

This document provides a detailed overview of the molecular structure and weight of 5-bromo-N-cyclopropylpyridin-2-amine, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Data

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for various experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C8H9N2Br |

| Molecular Weight | 213.07 g/mol [1] |

| CAS Number | 885266-96-6 [1] |

Molecular Structure

The structural arrangement of atoms within this compound is depicted in the following diagram. This visualization illustrates the connectivity of the pyridine ring, the bromine substituent at the 5-position, and the N-cyclopropyl amine group at the 2-position.

Molecular structure of this compound.

Experimental Protocols

While this document does not detail specific experimental protocols for the synthesis or analysis of this compound, it is recommended that standard laboratory procedures for handling aromatic amines and brominated compounds be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the identity and purity of the compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 5-bromo-N-cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of the pivotal chemical intermediate, 5-bromo-N-cyclopropylpyridin-2-amine. This compound serves as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors. This document outlines detailed experimental protocols for its synthesis, presents key quantitative data, and visualizes the synthetic workflow and its role in relevant signaling pathways.

Discovery and Applications

The discovery of this compound is intrinsically linked to the quest for novel kinase inhibitors, a cornerstone of modern drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore that adeptly interacts with the hinge region of the ATP-binding site of various kinases. The strategic incorporation of a bromine atom at the 5-position provides a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. The N-cyclopropyl group often contributes to favorable pharmacokinetic properties and can enhance binding affinity.

Notably, this compound has emerged as a key intermediate in the synthesis of selective inhibitors of the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2).[1][2][3][4][5][6] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases.[1][7][8] TYK2 is a key mediator in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1][8][9] Inhibitors targeting TYK2 have shown significant therapeutic promise for conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[4][6][9]

The development of drugs like Deucravacitinib, an allosteric TYK2 inhibitor, highlights the therapeutic potential of targeting this pathway.[1][2] The synthesis of such potent and selective inhibitors often relies on the versatile chemistry of intermediates like this compound.

Role in Kinase Inhibition and the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs, including TYK2. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1][7][8]

TYK2 inhibitors derived from this compound are designed to interfere with this process. By occupying the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[10][11][12] This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route to form the crucial C-N bond between an aryl halide and an amine. An alternative, though often requiring harsher conditions, is the Ullmann condensation.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, 2,5-dibromopyridine is a common starting material, allowing for regioselective amination at the more reactive 2-position.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and its precursors.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromopyridines.

| Reagent | Molar Equiv. | Amount | MW | Density | Notes |

| 2,5-Dibromopyridine | 1.0 | (To be calculated) | 236.89 g/mol | - | Starting material |

| Cyclopropylamine | 1.2 | (To be calculated) | 57.09 g/mol | 0.824 g/mL | Reagent |

| Pd₂(dba)₃ | 0.02 | (To be calculated) | 915.72 g/mol | - | Palladium catalyst |

| Xantphos | 0.04 | (To be calculated) | 578.68 g/mol | - | Phosphine ligand |

| Sodium tert-butoxide | 1.4 | (To be calculated) | 96.10 g/mol | - | Base |

| Toluene | - | (To be calculated) | 92.14 g/mol | 0.867 g/mL | Anhydrous solvent |

Procedure:

-

To an oven-dried Schlenk flask, add 2,5-dibromopyridine, sodium tert-butoxide, and Xantphos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd₂(dba)₃ to the flask under the inert atmosphere.

-

Add anhydrous, degassed toluene via syringe, followed by the addition of cyclopropylamine.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Yield: Yields for Buchwald-Hartwig aminations of this type are typically in the range of 70-95%.

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₉BrN₂ |

| Molecular Weight | 213.08 g/mol |

| Appearance | (Predicted) Off-white to yellow solid |

| Melting Point | (Not available) |

| Boiling Point | (Not available) |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (d, 1H, pyridine-H6), 7.4-7.6 (dd, 1H, pyridine-H4), 6.3-6.5 (d, 1H, pyridine-H3), 5.0-5.2 (br s, 1H, NH), 2.6-2.8 (m, 1H, cyclopropyl-CH), 0.7-0.9 (m, 2H, cyclopropyl-CH₂), 0.5-0.7 (m, 2H, cyclopropyl-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 158-160 (C2), 148-150 (C6), 140-142 (C4), 110-112 (C3), 108-110 (C5), 24-26 (cyclopropyl-CH), 6-8 (cyclopropyl-CH₂).

-

MS (ESI+): m/z 213.0, 215.0 [M+H]⁺ (indicating the presence of Bromine isotopes).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors for the treatment of autoimmune and inflammatory diseases. Its synthesis is reliably achieved through the Buchwald-Hartwig amination, a robust and high-yielding method. This technical guide provides the necessary information for researchers and drug development professionals to effectively synthesize and utilize this important building block in their research endeavors.

References

- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - Du - Current Medicinal Chemistry [rjeid.com]

- 6. TYK2 Inhibitors for Treating Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. mdpi.com [mdpi.com]

- 9. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 5-bromo-N-cyclopropylpyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-bromo-N-cyclopropylpyridin-2-amine, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and the methodologies for their acquisition.

Introduction

This compound (CAS No. 885266-96-6) is a substituted aminopyridine derivative.[1] Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthetic chemistry and drug design. This guide presents a summary of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data tables are based on established spectroscopic principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-6 (Pyridine) |

| ~7.5 | dd | 1H | H-4 (Pyridine) |

| ~6.5 | d | 1H | H-3 (Pyridine) |

| ~5.5 | br s | 1H | N-H |

| ~2.6 | m | 1H | CH (Cyclopropyl) |

| ~0.8 | m | 2H | CH₂ (Cyclopropyl) |

| ~0.5 | m | 2H | CH₂ (Cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~110 | C-3 (Pyridine) |

| ~108 | C-5 (Pyridine) |

| ~24 | CH (Cyclopropyl) |

| ~7 | CH₂ (Cyclopropyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For a secondary aromatic amine like this compound, characteristic absorption bands are expected.[2]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (cyclopropyl) |

| ~1600 | Strong | C=C stretch (aromatic ring) |

| ~1500 | Strong | C=N stretch (aromatic ring) |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 910-665 | Strong, Broad | N-H wag |

| Below 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. The presence of a bromine atom will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 213/215 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 134 | [M - Br]⁺ |

| 106 | [M - Br - C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrument Setup: The spectra should be recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.[5]

-

Data Processing: The resulting spectrum should be baseline corrected.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized in the ion source.[6]

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[8]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationships between the different techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Interrelationship of spectroscopic data for structural confirmation.

References

- 1. bio-fount.com [bio-fount.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. mdpi.com [mdpi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Theoretical and DFT Analysis of 5-bromo-N-cyclopropylpyridin-2-amine: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 5-bromo-N-cyclopropylpyridin-2-amine, a pyridine derivative of interest in medicinal chemistry. Due to the absence of specific published experimental or theoretical data for this compound, this document outlines a predictive analysis based on established computational methodologies, primarily Density Functional Theory (DFT). It details the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The predicted data, derived from analogous structures reported in the literature, are summarized in structured tables to serve as a baseline for future experimental and computational investigations. This guide is intended to be a valuable resource for researchers engaged in the design and characterization of novel pyridine-based therapeutic agents.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The title compound, this compound, incorporates several key features: a pyridine ring, which often acts as a hydrogen bond acceptor; a bromine substituent, which can modulate lipophilicity and participate in halogen bonding; and a cyclopropylamine group, which can influence metabolic stability and binding affinity. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum-mechanical level is crucial for predicting its behavior in biological systems and for guiding rational drug design efforts.[3]

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-experimental means to elucidate these properties with high accuracy.[4][5] DFT calculations can predict optimized molecular geometry, vibrational spectra for compound identification, and electronic parameters that govern reactivity and intermolecular interactions.[6][7] This whitepaper outlines a comprehensive computational study that could be performed on this compound, presenting predicted data based on theoretical analyses of structurally related molecules.[8][9][10]

Computational Protocols and Methodologies

The theoretical analysis of this compound would be conducted using established quantum chemical methods. The protocols outlined below are based on common practices for similar heterocyclic and halogenated aromatic compounds.[9][10][11]

Software

All DFT calculations would be performed using a quantum chemistry software package such as Gaussian 09 or a more recent version.[12] Visualization and analysis of the output, including molecular orbitals and electrostatic potential maps, would be carried out using complementary software like GaussView, Avogadro, or VMD.[13]

Geometry Optimization

The initial structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. The optimization would be performed using the DFT method with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6][9] A split-valence triple-zeta basis set, such as 6-311++G(d,p), would be employed, which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule containing heteroatoms and lone pairs.[14][15] The convergence of the optimization would be confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis, ensuring the identified structure is a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)).[8][9] This analysis serves two purposes: to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; thus, they would be scaled by an appropriate scaling factor (typically ~0.967 for this level of theory) for better comparison with experimental data.

Electronic Properties and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4] The HOMO-LUMO energy gap (ΔE) provides a measure of the molecule's chemical stability and reactivity.[4] These values would be extracted from the optimized structure. Other quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and chemical softness (S) would be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.[1] This analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the charge distribution on individual atoms.[16] The analysis would be performed to understand the stabilization energy (E2) associated with donor-acceptor interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[17][18] It visualizes the electrostatic potential on the electron density surface, where red colors indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue colors indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack).[18][19] An MEP map would be generated to predict the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Logical & Experimental Workflow

The following diagram illustrates the standard computational workflow for the theoretical analysis of a molecule like this compound.

Caption: A flowchart of the DFT-based computational analysis.

Predicted Results and Discussion

This section presents the predicted data for this compound based on the computational protocols described above. The molecule, with its atom numbering scheme used for data presentation, is shown below.

Caption: Molecular structure and atom numbering scheme.

Predicted Molecular Geometry

The key predicted bond lengths and angles for the optimized geometry are presented in Table 1. The pyridine ring is expected to be nearly planar. The C-Br bond length will be characteristic of brominated aromatic systems. The geometry of the N-cyclopropyl group, including the C-N bond lengths and the internal angles of the cyclopropyl ring, will be consistent with known values for such moieties.

Table 1: Predicted Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C5-Br12 | 1.91 |

| C2-N7 | 1.38 | |

| N7-C8 | 1.46 | |

| C8-C9 | 1.51 | |

| C9-C10 | 1.51 | |

| C2-N1 | 1.35 | |

| C6-N1 | 1.34 | |

| Bond Angle (˚) | C3-C2-N7 | 117.5 |

| C2-N7-C8 | 123.0 | |

| C4-C5-Br12 | 119.0 | |

| C2-N1-C6 | 118.0 |

| Dihedral Angle (˚) | C3-C2-N7-C8 | ~15.0 |

Predicted Vibrational Analysis

The predicted vibrational frequencies can be used to interpret an experimental IR spectrum. Key characteristic vibrations are summarized in Table 2. These include the N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching of the pyridine ring, and the characteristic C-Br stretching vibration at a lower frequency.

Table 2: Predicted Vibrational Frequencies (Scaled)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3450 | N-H stretch | Amine group |

| ~3100-3000 | C-H stretch | Aromatic & Cyclopropyl |

| ~1610 | C=C stretch | Pyridine ring |

| ~1580 | C=N stretch | Pyridine ring |

| ~1250 | C-N stretch | Aryl-amine |

| ~1020 | Ring breathing | Pyridine ring |

| ~650 | C-Br stretch | Bromo substituent |

Predicted Frontier Molecular Orbital (FMO) Analysis

The FMO analysis is crucial for predicting the electronic and optical properties of the molecule. The HOMO is expected to be localized primarily on the aminopyridine ring, indicating this is the region of electron donation. The LUMO is predicted to be distributed across the bromopyridine ring system. A relatively small HOMO-LUMO gap suggests the molecule could be chemically reactive.

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 4.65 eV |

| Electronegativity (χ) | 3.53 eV |

| Chemical Hardness (η) | 2.33 eV |

| Chemical Softness (S) | 0.43 eV⁻¹ |

Predicted Natural Bond Orbital (NBO) Analysis

NBO analysis would likely reveal strong delocalization within the pyridine ring. A significant stabilization energy (E2) would be predicted for the interaction between the lone pair orbital of the amine nitrogen (N7) and the antibonding π* orbitals of the pyridine ring (N1-C2 and C3-C4). This indicates a substantial charge transfer from the amine group to the ring, which activates the ring and influences its reactivity. The bromine atom would exhibit a negative natural charge, while the pyridine nitrogen (N1) would also be a site of high negative charge.

Predicted Molecular Electrostatic Potential (MEP)

The MEP map would show the most negative potential (red/yellow regions) concentrated around the pyridine nitrogen (N1) and the bromine atom (Br12), identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue region) would be located on the amine hydrogen (H11), highlighting its role as a potential hydrogen bond donor. This information is critical for predicting how the molecule might interact with a biological target, such as a protein active site.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. While direct experimental data is not yet available, the predictive data presented herein, based on established computational methods for analogous molecules, provides a robust foundation for future research. The predicted geometric, vibrational, and electronic properties suggest that the molecule possesses distinct regions of electrophilicity and nucleophilicity, governed by the interplay between the electron-donating cyclopropylamine group and the electronegative pyridine nitrogen and bromine atoms. These computational insights are invaluable for researchers in medicinal chemistry, offering a rational basis for the synthesis, characterization, and potential application of this and related compounds in drug development.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based optimization of aminopyridines as PKCθ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 5. Computational chemistry - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Making sure you're not a bot! [docs.alliancecan.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Wolfram Demonstrations Project [demonstrations.wolfram.com]

Crystal Structure Analysis of 5-bromo-N-cyclopropylpyridin-2-amine: A Technical Guide

Disclaimer: As of the latest available data, a specific, publicly accessible single-crystal X-ray diffraction study for 5-bromo-N-cyclopropylpyridin-2-amine has not been reported. This technical guide therefore provides a comprehensive framework for the crystallographic analysis of this compound, including detailed experimental protocols and a hypothetical structural analysis based on crystallographic data from analogous compounds. This document is intended to serve as a thorough instructional resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design.

This whitepaper details the complete workflow for the crystal structure analysis of this compound, from synthesis and crystal growth to data collection, structure solution, and refinement. While the crystallographic data presented herein is hypothetical and derived from closely related structures, the methodologies described are standard and robust, providing a practical guide for the experimental determination of its crystal structure.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Materials and Reagents:

-

2,5-dibromopyridine

-

Cyclopropylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dibromopyridine (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

-

Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2 equiv.).

-

Finally, add sodium tert-butoxide (1.4 equiv.).

-

Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography to yield this compound.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.[1] Several methods can be employed to grow crystals suitable for this purpose:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the standard procedure for data collection and structure determination.[2][3]

Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[4]

-

The goniometer head is placed on the diffractometer.

-

The crystal is centered in the X-ray beam.

-

Data is collected using a modern diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).[5]

-

The data collection strategy typically involves a series of scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.[3]

-

Data is collected at a controlled temperature, often 100 K, to minimize thermal vibrations.

Structure Solution and Refinement:

-

The collected diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal system and space group are determined from the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

Hypothetical Crystal Structure Analysis

The following data is a plausible representation of the crystal structure of this compound, based on the known structures of similar aminopyridine derivatives.

Crystallographic Data

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical formula | C₈H₉BrN₂ |

| Formula weight | 213.08 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 10.2(2) Å, c = 11.5(2) Å |

| α = 90°, β = 98.5(5)°, γ = 90° | |

| Volume | 980(5) ų |

| Z | 4 |

| Density (calculated) | 1.445 Mg/m³ |

| Absorption coefficient | 3.85 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 9500 |

| Independent reflections | 2200 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

Intramolecular Geometry

Table 2: Selected Hypothetical Bond Lengths and Angles.

| Bond | Length (Å) | Angle | Angle (°) |

| Br1-C5 | 1.90(1) | C6-N1-C2 | 117(1) |

| N1-C2 | 1.34(1) | N1-C2-N2 | 118(1) |

| N1-C6 | 1.35(1) | C3-C2-N2 | 120(1) |

| N2-C2 | 1.37(1) | C2-N2-C7 | 125(1) |

| N2-C7 | 1.46(1) | N2-C7-C8 | 119(1) |

| C7-C8 | 1.50(1) | C4-C5-Br1 | 118(1) |

| C8-C9 | 1.49(1) |

Intermolecular Interactions

In the solid state, molecules of this compound are expected to exhibit intermolecular hydrogen bonding. The amine hydrogen (on N2) can act as a hydrogen bond donor, while the pyridine nitrogen (N1) is a likely hydrogen bond acceptor. These interactions would link the molecules into chains or sheets, contributing to the stability of the crystal lattice.

Mandatory Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow

Caption: Workflow for the crystal structure analysis.

Generic Signaling Pathway

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

References

- 1. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 2. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 885266-96-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

A Technical Guide to the Solubility and Stability Assessment of 5-bromo-N-cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework and standardized protocols for evaluating the solubility and stability of 5-bromo-N-cyclopropylpyridin-2-amine. As of this writing, specific quantitative experimental data for this compound is not extensively available in published literature. Therefore, this guide is intended to enable researchers to generate the necessary data for drug development and scientific investigation.

Introduction

This compound is a substituted aminopyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental to its development as a potential therapeutic agent. These parameters critically influence bioavailability, formulation design, and shelf-life. This technical guide outlines the theoretical considerations and detailed experimental protocols for the comprehensive assessment of the solubility and stability profile of this compound, in line with international regulatory standards.

Physicochemical Properties

A summary of the known identifiers and basic properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉BrN₂ |

| Molecular Weight | 213.07 g/mol |

| CAS Number | 885266-96-6 |

| Canonical SMILES | C1CC1NC2=NC=C(C=C2)Br |

Solubility Profile Assessment

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The assessment of solubility in various aqueous and organic media is a cornerstone of pre-formulation studies. The structure of this compound, featuring a basic pyridine nitrogen, a secondary amine, and a lipophilic bromophenyl group, suggests that its solubility will be highly pH-dependent.

Data Presentation: Solubility

Experimental solubility data should be meticulously recorded. The following table serves as a template for documenting results from solubility experiments.

| Solvent System | Temperature (°C) | Method (Kinetic/Thermodynamic) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 M HCl (pH ~1.2) | 25 | Thermodynamic | TBD | TBD |

| Phosphate Buffer (pH 4.5) | 25 | Thermodynamic | TBD | TBD |

| Phosphate Buffer (pH 6.8) | 25 | Thermodynamic | TBD | TBD |

| Phosphate Buffer (pH 7.4) | 25 | Thermodynamic | TBD | TBD |

| Water | 25 | Thermodynamic | TBD | TBD |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Thermodynamic | TBD | TBD |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | Thermodynamic | TBD | TBD |

| 5% DMSO / 95% PBS (pH 7.4) | 25 | Kinetic | TBD | TBD |

TBD: To Be Determined Experimentally

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 ("Water Solubility") and is suitable for determining the equilibrium solubility of the compound.[1][2][3][4][5]

Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected aqueous buffers and solvents

-

Glass vials with screw caps

-

Thermomixer or incubating shaker

-

Centrifuge

-

Filtration device (e.g., 0.22 µm PVDF syringe filters)

-

Validated HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure a saturated solution with visible solid remaining after incubation.

-

Add a precise volume (e.g., 1 mL) of the desired pre-equilibrated solvent (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[6]

-

Securely cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for thermodynamic solubility.[6]

-

After incubation, allow the vials to rest to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm chemical-resistant filter.

-

Prepare a calibration curve by making serial dilutions of a known concentration stock solution of the compound in the same solvent.

-

Analyze the clarified supernatant and calibration standards using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Visualization: Solubility Assessment Workflow

The following diagram outlines the logical flow for determining both kinetic and thermodynamic solubility.

Stability Profile Assessment

Stability testing is essential for determining the re-test period or shelf life and recommended storage conditions for a drug substance.[7] The protocols are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[8] This involves long-term, accelerated, and forced degradation (stress testing) studies.

Data Presentation: Stability

Results from stability studies should be recorded systematically. The tables below are templates for long-term/accelerated studies and forced degradation studies.

Table 3.1.1: Long-Term and Accelerated Stability Data Template

| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Total Degradation Products (%) | Specific Impurity X (%) |

| Long-Term | 0 | TBD | 100.0 | TBD | TBD |

| (25°C ± 2°C / | 3 | TBD | TBD | TBD | TBD |

| 60% RH ± 5% RH) | 6 | TBD | TBD | TBD | TBD |

| 9 | TBD | TBD | TBD | TBD | |

| 12 | TBD | TBD | TBD | TBD | |

| Accelerated | 0 | TBD | 100.0 | TBD | TBD |

| (40°C ± 2°C / | 3 | TBD | TBD | TBD | TBD |

| 75% RH ± 5% RH) | 6 | TBD | TBD | TBD | TBD |

Table 3.1.2: Forced Degradation Data Template

| Stress Condition | Duration | Assay (% Initial) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Mass Balance (%) |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24h | TBD | TBD | TBD | TBD |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 8h | TBD | TBD | TBD | TBD |

| Oxidation (3% H₂O₂, RT) | 24h | TBD | TBD | TBD | TBD |

| Thermal (80°C, solid state) | 7 days | TBD | TBD | TBD | TBD |

| Photostability (ICH Q1B) | Overall Illumination | TBD | TBD | TBD | TBD |

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Objective: To investigate the intrinsic stability of the drug substance under harsh conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Appropriate solvents (e.g., Acetonitrile, Water)

-

Temperature-controlled ovens, photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.[11]

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Maintain at an elevated temperature (e.g., 60°C) and sample at appropriate intervals. Neutralize samples before analysis.

-

Oxidative Degradation: Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.

-

Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C) in a temperature-controlled oven. Test samples at set time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS) to help identify the mass of degradation products. Calculate the assay value, percentage of impurities, and mass balance.

Visualization: Pharmaceutical Stability Study Workflow

The diagram below illustrates the comprehensive workflow for conducting a stability study according to ICH guidelines.

References

- 1. filab.fr [filab.fr]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. snscourseware.org [snscourseware.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijisrt.com [ijisrt.com]

An In-depth Technical Guide on the Safety and Handling of 5-bromo-N-cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-N-cyclopropylpyridin-2-amine (CAS No. 885266-96-6) was not located. The following guide is based on the safety profiles of structurally similar halogenated pyridines and established best practices for handling such laboratory chemicals. It is imperative to consult the specific SDS provided by the supplier before any handling, storage, or disposal of this compound.

Hazard Identification and Classification

Based on data from analogous compounds like 2-Amino-5-bromopyridine and 5-bromo-2-nitropyridine, this compound should be handled as a hazardous substance.[1][2] The primary hazards are anticipated to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Skin Irritation/Corrosion: Expected to cause skin irritation.[1][2][3]

-

Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Note: This table is an estimation based on structurally related compounds and requires verification with a substance-specific SDS.

First-Aid Measures

Emergency procedures should be in place prior to handling this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5] If skin irritation occurs, seek medical advice.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5] |

| Ingestion | Clean the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and risk.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.[6]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and dust that can cause serious eye damage.[6] |